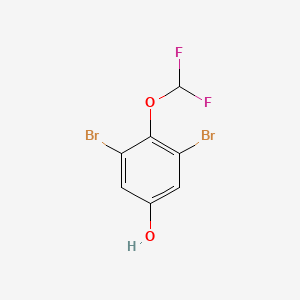

3,5-Dibromo-4-(difluoromethoxy)phenol

Description

3,5-Dibromo-4-(difluoromethoxy)phenol (CAS 1807180-19-3) is a brominated phenolic compound characterized by two bromine atoms at the 3- and 5-positions and a difluoromethoxy group at the 4-position of the aromatic ring . The difluoromethoxy substituent introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. Its structural features are critical for interactions with biological targets, such as enzymes or receptors, and for modulating physicochemical properties like thermal stability and lipophilicity.

Properties

CAS No. |

1807180-19-3 |

|---|---|

Molecular Formula |

C7H4Br2F2O2 |

Molecular Weight |

317.91 g/mol |

IUPAC Name |

3,5-dibromo-4-(difluoromethoxy)phenol |

InChI |

InChI=1S/C7H4Br2F2O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H |

InChI Key |

CSDIUXWVIUQIKU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)O |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromophenols with Alkoxy/Aminoalkoxy Groups

(a) 3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde (Compound 11l)

- Structure: Differs by replacing the difluoromethoxy group with a 2-(diethylamino)ethoxy chain.

- Synthesis: Synthesized via phenol alkylation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-chloro-N,N-diethylethan-1-amine hydrochloride, yielding 30.6% .

- Properties: The aminoethoxy group enhances solubility in polar solvents and introduces basicity (pKa ~8–9). NMR data (¹H: δ 9.84 ppm for aldehyde; ¹³C: δ 188.4 ppm) indicate strong electronic effects from the bromine and alkoxy groups .

- Applications : Explored as a hybrid allosteric modulator of M1 muscarinic receptors, enhancing acetylcholine efficacy .

(b) 5-[3,5-Dibromo-4-(2-oxazolidinyl)methoxyphenyl]-2-oxazolidinone (Fistularin-112)

Brominated Aromatic Compounds with Fluorinated Substituents

(a) 4-Bromo-3,5-difluorophenol (CAS 130191-91-2)

- Structure : Replaces the difluoromethoxy group with fluorine atoms at positions 3 and 3.

- Properties : Higher acidity (pKa ~7–8) due to fluorine’s electron-withdrawing effects. Reduced steric bulk compared to difluoromethoxy .

- Applications : Used as a precursor in agrochemical synthesis.

(b) JG-03-14 (3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester)

- Structure : Pyrrole core with dibromo and dimethoxyphenyl substituents.

- Properties: Exhibits anti-tubulin activity via binding near the colchicine site. The dimethoxyphenyl group occupies a distinct spatial region compared to difluoromethoxy in phenolic analogs .

Tetrabromobisphenol A (TBBPA) Derivatives

- Structure : Features two 3,5-dibromo-4-hydroxyphenyl groups linked by an isopropylidene bridge.

- Properties : Widely used as flame retardants. Higher bromine content (4 Br atoms) enhances thermal stability but raises environmental persistence concerns .

- Comparison: Unlike TBBPA, 3,5-Dibromo-4-(difluoromethoxy)phenol lacks the bisphenol backbone, reducing estrogenic activity risks but offering fewer sites for polymer incorporation.

Data Tables

Research Findings and Key Insights

- Electronic Effects: The difluoromethoxy group in 3,5-Dibromo-4-(difluoromethoxy)phenol provides stronger electron-withdrawing effects compared to alkoxy or aminoalkoxy groups, influencing its acidity and reactivity in substitution reactions.

- Environmental Impact: Unlike TBBPA derivatives, 3,5-Dibromo-4-(difluoromethoxy)phenol lacks evidence of environmental persistence, but its fluorinated group warrants scrutiny for bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.